molecular formula C12H11ClN2O B2887817 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole CAS No. 101771-62-4

1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2887817
CAS No.: 101771-62-4
M. Wt: 234.68
InChI Key: IARJJCVPPPWSAK-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a 2-chlorobenzoyl group and two methyl groups at positions 3 and 5 of the pyrazole ring imparts unique chemical and physical properties to this compound. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the acylation of 3,5-dimethylpyrazole with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,5-dimethylpyrazole+2-chlorobenzoyl chlorideThis compound+HCl\text{3,5-dimethylpyrazole} + \text{2-chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-dimethylpyrazole+2-chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene are commonly used, and the reaction is typically conducted under reflux conditions to facilitate the acylation process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction Reactions: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
  • Oxidation reactions produce pyrazole N-oxides.
  • Reduction reactions result in alcohol derivatives of the original compound.

Scientific Research Applications

1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzoyl)-3-methyl-1H-pyrazole
  • 1-(2-Chlorobenzoyl)-5-methyl-1H-pyrazole
  • 1-(2-Chlorobenzoyl)-1H-pyrazole

Uniqueness: 1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of two methyl groups at positions 3 and 5, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

(2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARJJCVPPPWSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321707
Record name (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

101771-62-4
Record name (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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